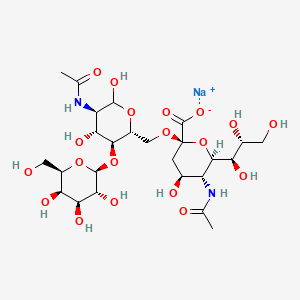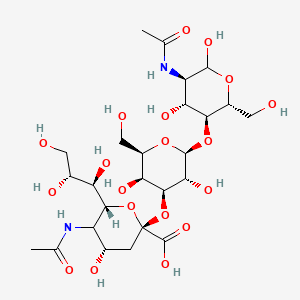![molecular formula C22H45NO3 B561705 N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide CAS No. 202467-76-3](/img/structure/B561705.png)
N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide” is a chemical compound with the molecular formula C22H45NO3 . Its average mass is 371.598 Da and its monoisotopic mass is 371.339935 Da .
Molecular Structure Analysis
The molecule contains a total of 71 bond(s). There are 26 non-H bond(s), 1 multiple bond(s), 19 rotatable bond(s), 1 double bond(s), 1 secondary amide(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .Physical And Chemical Properties Analysis
The compound has a density of 0.9±0.1 g/cm3, a boiling point of 665.9±45.0 °C at 760 mmHg, and a flash point of 356.5±28.7 °C . It has 4 H bond acceptors, 3 H bond donors, and 30 freely rotating bonds .Aplicaciones Científicas De Investigación
Role in Cancer Research
C4 Dihydroceramide has been found to play a significant role in cancer research . It is involved in various biological processes distinct from those involving ceramides, including cellular stress responses and autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . This makes it an important player in pathologies ranging from cancer to neurodegenerative diseases .
Metabolic Diseases
The plasma concentration of C4 Dihydroceramide has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset . This suggests that it could be a potential biomarker for these diseases .
Biosynthesis of Ceramide
The genes for N-acylsphinganine, sphinganine ω4-desaturase and C4-hydroxylase, are responsible for the biosynthesis of ceramide and dihydroceramide . These genes were identified in 2002 through exhaustive search of plant and yeast desaturases .
Role in Apoptosis
Ceramide, a product of C4 Dihydroceramide, has attracted attention because it is a signaling molecule involved in apoptosis . This makes C4 Dihydroceramide an important compound in the study of cell death and survival.
Sphingolipid Biosynthesis
C4 Dihydroceramide is a metabolic intermediate of the de novo sphingolipid synthesis pathway . It is converted into ceramides with the addition of a double bond . Ceramides are abundant in tissues and have well-established biological functions .
Generation of Complex Sphingolipids
C4 Dihydroceramide and ceramide are substrates for the generation of more complex sphingolipids in the Golgi apparatus . This includes dihydrosphingomyelin or dihydroglucosylceramides/dihydrogangliosides and sphingomyelin or glucosylceramides/gangliosides .
Mecanismo De Acción
C4 Dihydroceramide, also known as N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide or Butanamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, is a type of sphingolipid that plays a significant role in various biological processes .
Target of Action
The primary target of C4 Dihydroceramide is the enzyme Dihydroceramide Desaturase 1 (Des1) . This enzyme is responsible for the conversion of dihydroceramides into ceramides, a process that involves the insertion of a double bond .
Mode of Action
C4 Dihydroceramide interacts with its target, Des1, by serving as a substrate for the enzyme . The interaction results in the conversion of C4 Dihydroceramide into ceramide through the addition of a double bond . This process is a part of the de novo sphingolipid synthesis pathway .
Biochemical Pathways
C4 Dihydroceramide is a metabolic intermediate in the de novo sphingolipid synthesis pathway . This pathway takes place in the endoplasmic reticulum and involves the conversion of sphinganine molecules into dihydroceramides by ceramide synthase (CerS) . The dihydroceramides are then converted into ceramides by Des1 .
Pharmacokinetics
It is known that dihydroceramides are less prevalent than ceramides and are considered metabolic intermediates .
Result of Action
The conversion of C4 Dihydroceramide into ceramide has significant molecular and cellular effects. These include involvement in cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . Additionally, the plasma concentration of dihydroceramides has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .
Action Environment
The action of C4 Dihydroceramide is influenced by various environmental factors. For instance, the expression of Des1, which is the target of C4 Dihydroceramide, is regulated by the cellular environment . .
Propiedades
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h20-21,24-25H,3-19H2,1-2H3,(H,23,26)/t20-,21+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNWHOCKDMLTSP-LEWJYISDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661861 |
Source


|
| Record name | N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide | |
CAS RN |
202467-76-3 |
Source


|
| Record name | N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

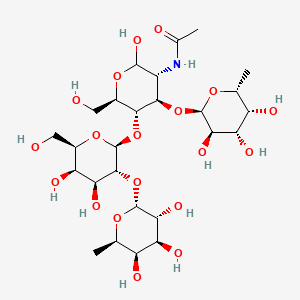
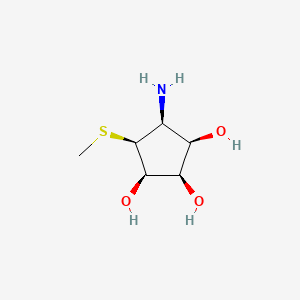

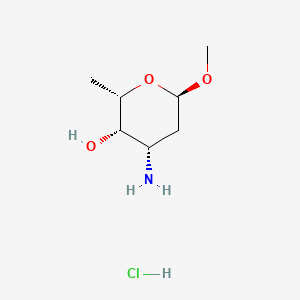
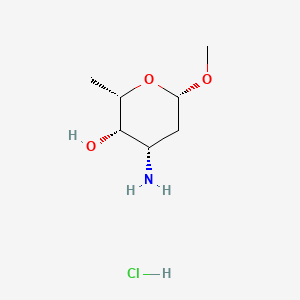


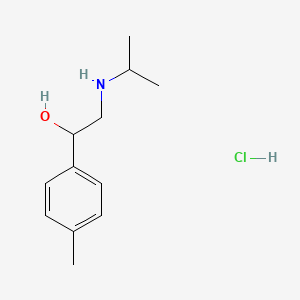



![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)
